molecular formula C7H18ClNS B2712705 3-(tert-butylsulfanyl)propan-1-amine hydrochloride CAS No. 2413878-56-3

3-(tert-butylsulfanyl)propan-1-amine hydrochloride

Cat. No.: B2712705
CAS No.: 2413878-56-3
M. Wt: 183.74
InChI Key: DPMIZFQAWFDXFM-UHFFFAOYSA-N
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Description

3-(tert-butylsulfanyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17NS·HCl. It is also known by its IUPAC name, 3-(tert-butylthio)propan-1-amine hydrochloride . This compound is characterized by the presence of a tert-butylthio group attached to a propan-1-amine backbone, with a hydrochloride salt form.

Scientific Research Applications

3-(tert-butylsulfanyl)propan-1-amine hydrochloride has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Preparation Methods

The synthesis of 3-(tert-butylsulfanyl)propan-1-amine hydrochloride typically involves the reaction of 3-chloropropan-1-amine with tert-butylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(tert-butylsulfanyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding propan-1-amine.

    Substitution: The amine group can undergo substitution reactions with electrophiles, forming various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Mechanism of Action

The mechanism of action of 3-(tert-butylsulfanyl)propan-1-amine hydrochloride involves its interaction with molecular targets through its amine and tert-butylthio groups. These functional groups allow the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(tert-butylsulfanyl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:

    3-(tert-Butylthio)propan-1-amine: The free base form without the hydrochloride salt.

    3-(tert-Butylsulfinyl)propan-1-amine: An oxidized form with a sulfinyl group.

    3-(tert-Butylsulfonyl)propan-1-amine: An oxidized form with a sulfonyl group.

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-tert-butylsulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXWHJPLVVYTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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